4-{[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoyl]amino}benzoic acid
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Overview
Description
4-{[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoyl]amino}benzoic acid is a complex organic compound that features a pyrazole ring, a benzoic acid moiety, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoyl]amino}benzoic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the cyclocondensation of appropriate ketones with hydrazines in ethanol, often in the presence of glacial acetic acid.
Coupling with Benzoic Acid: The final step involves coupling the pyrazole derivative with benzoic acid under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
4-{[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoyl]amino}benzoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions.
Condensation: The compound can form condensation products with other carbonyl-containing compounds.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.
Substitution: Reagents such as halogens or nitrating agents can be used.
Condensation: Aldehydes or ketones in the presence of acidic or basic catalysts.
Major Products
Reduction of Nitro Group: Formation of the corresponding amino derivative.
Substitution Reactions: Formation of substituted benzoic acid derivatives.
Condensation Products: Formation of various heterocyclic compounds.
Scientific Research Applications
4-{[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoyl]amino}benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-{[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoyl]amino}benzoic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and electrostatic forces. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(1H-Pyrazol-1-yl)benzoic acid: Similar structure but lacks the nitro group.
1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine: Contains multiple nitro groups and a triazole ring.
Uniqueness
4-{[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoyl]amino}benzoic acid is unique due to the presence of both a nitro group and a benzoic acid moiety, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C14H14N4O5 |
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Molecular Weight |
318.28 g/mol |
IUPAC Name |
4-[2-(5-methyl-3-nitropyrazol-1-yl)propanoylamino]benzoic acid |
InChI |
InChI=1S/C14H14N4O5/c1-8-7-12(18(22)23)16-17(8)9(2)13(19)15-11-5-3-10(4-6-11)14(20)21/h3-7,9H,1-2H3,(H,15,19)(H,20,21) |
InChI Key |
JGKWVYOQVXBESL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C(C)C(=O)NC2=CC=C(C=C2)C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
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